N,N'-bis(3,4-dichlorophenyl)isophthalamide
Description
Contextualization within Amide-Based Compounds
Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and finding extensive use in the pharmaceutical and polymer industries. Isophthalamides, as a subclass of amides, are noted for their rigid backbone and defined geometry, which allows for the creation of well-ordered molecular architectures. The N,N'-disubstituted nature of this particular isophthalamide (B1672271) allows for the introduction of various functional groups, thereby tuning its chemical and physical properties. The dichlorophenyl substituents, in this case, impart a high degree of hydrophobicity and the potential for halogen bonding interactions.
Significance of Substituted Isophthalamide Derivatives in Advanced Chemistry
Substituted isophthalamide derivatives are a cornerstone in the field of supramolecular chemistry and materials science. Their rigid and directional hydrogen bonding capabilities make them excellent building blocks for self-assembling systems, including molecular receptors, gels, and liquid crystals. The specific substituents on the phenyl rings play a crucial role in dictating the intermolecular interactions and, consequently, the macroscopic properties of the resulting materials. For instance, halogenated phenyl groups can lead to unique solid-state packing arrangements and can be exploited in the design of materials with specific electronic or photophysical properties. Research into related dichlorophenyl-containing compounds has indicated their potential in the development of novel materials and as intermediates in the synthesis of more complex molecules.
Overview of Research Trajectories for N,N'-bis(3,4-dichlorophenyl)isophthalamide
While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds suggest several areas of potential investigation. These include its application as a rigid linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the nitrogen and oxygen atoms of the amide groups could act as coordination sites for metal ions. Furthermore, the dichlorophenyl groups could influence the porosity and catalytic activity of such materials. Another avenue of research could be the exploration of its biological activities, as many substituted amides exhibit a range of pharmacological effects. For example, a related compound, 1,3-bis(3,4-dichlorophenyl)urea, has been investigated for its biological properties.
Guiding Principles and Research Objectives
The primary guiding principle for research into this compound would be to elucidate the structure-property relationships governed by its unique substitution pattern. Key research objectives would likely include:
Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the compound using modern spectroscopic and crystallographic techniques. While commercially available from suppliers like Sigma-Aldrich for early discovery research, detailed analytical data is not always provided by the vendor. google.com
Supramolecular Chemistry: Investigating its self-assembly behavior in solution and in the solid state to understand the role of hydrogen bonding and halogen interactions in forming higher-order structures.
Materials Science: Exploring its potential as a component in functional materials, such as polymers with enhanced thermal stability or specific electronic properties.
Medicinal Chemistry: Screening for potential biological activity based on the known pharmacophores present in its structure.
Due to the limited specific data available for this compound, much of the current understanding is extrapolated from research on analogous structures. Further dedicated studies are necessary to fully uncover the chemical potential of this particular compound.
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis(3,4-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVFEYSMCRSHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for N,N'-bis(3,4-dichlorophenyl)isophthalamide
The foundational method for synthesizing this compound involves the reaction of an amine with an acyl chloride, a classic example of nucleophilic acyl substitution.
Traditional Solution-Phase Reaction Protocols
The conventional synthesis of N,N'-diaryl isophthalamides is typically carried out in a solution phase. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. researchgate.netscispace.comnih.govnih.gov For the synthesis of the analogous compound, N,N'-bis(2,5-dichlorophenyl)isophthalamide, a well-documented procedure involves the gradual addition of isophthaloyl chloride to a solution of 2,5-dichloroaniline (B50420) in a suitable solvent like dichloromethane. nih.gov The reaction is typically stirred at room temperature for a couple of hours. The product is then precipitated by pouring the reaction mixture into ice water and can be further purified by recrystallization. nih.gov
This fundamental reaction is illustrated in the following scheme:
Scheme 1: General synthesis of this compound
Isophthaloyl chloride + 2 * 3,4-Dichloroaniline (B118046) → this compound + 2 HCl
A base is typically added to neutralize the hydrochloric acid produced during the reaction, which drives the equilibrium towards the product. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound focuses on improving yield, purity, and reaction efficiency. Key parameters for optimization in a Schotten-Baumann type reaction include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.
The use of a two-phase solvent system, often water and an organic solvent like dichloromethane, is a hallmark of Schotten-Baumann conditions. scispace.com The base, dissolved in the aqueous phase, neutralizes the generated acid, while the reactants and product remain in the organic phase. scispace.com The selection of the base is crucial; while aqueous sodium hydroxide (B78521) is common, organic bases like pyridine (B92270) can also be employed and may enhance the reactivity of the acyl chloride. nih.gov
Recent advancements in reaction optimization have employed Bayesian optimization to fine-tune the Schotten-Baumann reaction in a continuous flow system. This approach allows for the efficient exploration of a complex reaction space, including variables like electrophile and solvent choice, reactant equivalents, and flow rates, to identify optimal conditions that maximize space-time-yield and minimize environmental impact (E-factor). Such systematic optimization can lead to significant improvements in yield and a reduction in by-products.
Exploration of Modern Synthetic Techniques
To address the demand for greener and more efficient chemical processes, modern synthetic techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored for amide bond formation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.orgirjmets.com This technique has been successfully applied to the synthesis of various amides and heterocyclic compounds. nih.govrsc.orgirjmets.com For instance, the synthesis of acetamide (B32628) derivatives from 3,4-dichloroaniline and chloroacetyl chloride has been effectively accelerated by microwave irradiation. irjmets.com
The primary advantages of microwave heating are rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and higher product selectivity. rsc.org In the context of synthesizing this compound, a microwave-assisted approach would likely involve heating a mixture of isophthaloyl chloride and 3,4-dichloroaniline in a suitable solvent under controlled microwave irradiation. This method holds the potential for a more energy-efficient and faster synthesis compared to conventional heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (General Observations)
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours rsc.orgirjmets.com |
| Energy Efficiency | Lower | Higher |
| Yield | Variable, often lower | Often higher irjmets.com |
| Side Reactions | More prevalent | Often reduced |
Ultrasonic Irradiation in Compound Preparation
Ultrasonic irradiation, or sonochemistry, provides another green alternative for chemical synthesis. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.com This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. scispace.com
Ultrasound has been successfully employed in the synthesis of various amides and other organic compounds, often under milder conditions and with shorter reaction times compared to traditional methods. researchgate.netscispace.com For the preparation of N,N'-diaryl amides, ultrasonic irradiation has been shown to be effective. researchgate.net A potential sonochemical synthesis of this compound would involve irradiating a mixture of the reactants, isophthaloyl chloride and 3,4-dichloroaniline, in a suitable solvent with ultrasound. This method offers the advantages of being a simple, efficient, and environmentally friendly protocol. researchgate.net
Design and Synthesis of this compound Derivatives
The isophthalamide (B1672271) scaffold is a versatile platform for the design and synthesis of new molecules with a wide range of applications. By modifying the peripheral substituents on the phenyl rings or the central isophthaloyl moiety, a diverse library of derivatives can be generated. For example, derivatives of 3-(3,4-dichlorophenyl)acrylamide have been synthesized and evaluated for their biological activities. nih.gov
The synthesis of these derivatives generally follows similar principles to the parent compound. For instance, to introduce different functionalities, substituted anilines or modified isophthaloyl chlorides can be used as starting materials. The reaction conditions can be adapted from the established protocols for this compound. The characterization of these new derivatives would typically involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures. mdpi.com
Systematic Functionalization of Aryl Moieties
The systematic functionalization of the aryl moieties of this compound allows for the fine-tuning of its electronic and steric properties. While direct C-H bond functionalization on this specific molecule is not extensively documented in publicly available literature, the principles of such transformations on similar aromatic systems provide a conceptual blueprint. nih.gov Methodologies such as palladium- or ruthenium-catalyzed cross-coupling reactions could potentially be employed to introduce a variety of substituents onto the dichlorophenyl rings. nih.gov
For instance, the introduction of electron-donating or electron-withdrawing groups at positions ortho or meta to the amide nitrogen could significantly influence the molecule's conformation and its ability to participate in intermolecular interactions. The table below illustrates hypothetical functionalization strategies based on established catalytic systems. nih.gov
| Catalyst System | Potential Functional Group | Target Position on Dichlorophenyl Ring |
| Palladium/Phosphine Ligands | Alkyl, Aryl, Cyano | Ortho or Meta to Amide |
| Ruthenium Complexes | Aryl | Specific C-H bonds |
| Rhodium Catalysts | Aryl | Specific C-H bonds |
This table presents hypothetical functionalization strategies for this compound based on established C-H activation and cross-coupling methodologies. nih.gov
Structural Analogs and Congener Synthesis
The synthesis of structural analogs and congeners of this compound involves modifying either the central isophthalamide core or the peripheral dichlorophenyl groups. Research into related compounds demonstrates the feasibility of creating a diverse library of such analogs. For example, analogs with different substitution patterns on the phenyl rings, such as 2,5-dichloro or 3,5-dichloro, have been synthesized to study the effect of substituent positioning on the molecule's crystal packing and receptor capabilities. nih.govnih.gov
The synthesis of these analogs generally follows the same fundamental reaction between a substituted aniline (B41778) and isophthaloyl chloride. nih.gov The following table summarizes some examples of related structural analogs and the synthetic precursors used.
| Analog Name | Aniline Precursor | Diacyl Chloride Precursor |
| N,N'-bis(2,5-dichlorophenyl)isophthalamide | 2,5-dichloroaniline | Isophthaloyl chloride |
| N,N'-bis(3-chlorophenyl)-3,4-diaminofurazan | 3-chloroaniline | Not Applicable (Furazan core) |
| 1,3-bis(3,5-dichlorophenyl)urea | 3,5-dichloroaniline | Not Applicable (Urea linkage) |
This table showcases examples of structural analogs with variations in the aniline precursor, leading to different substitution patterns or core structures. nih.govnih.govresearchgate.net
Furthermore, the dichlorophenyl moiety itself is a common structural motif in medicinal chemistry, and various synthetic routes have been developed to incorporate it into different molecular scaffolds, such as in the synthesis of triple reuptake inhibitors. researchgate.netnih.govdrugbank.com These methodologies, while not directly applied to isophthalamides, highlight the versatility of the 3,4-dichlorophenyl group in synthetic design.
Mechanistic Investigations of Isophthalamide Formation Reactions
The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline on one of the electrophilic carbonyl carbons of isophthaloyl chloride. This is followed by the elimination of a chloride ion and a proton to form the first amide bond. The process is then repeated at the second carbonyl group to yield the final bis-amide product.
While specific mechanistic studies on this exact reaction are not prevalent in the literature, the general mechanism for Schotten-Baumann-type reactions is well-established. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion.
Computational studies on related reactions, such as the formation of N-nitrosodimethylamine, have utilized density functional theory (DFT) to elucidate reaction pathways and identify rate-limiting steps. nih.gov A similar approach could be applied to the formation of this compound to gain a deeper understanding of the transition states and intermediates involved. Such studies could investigate the influence of the chlorine substituents on the nucleophilicity of the aniline and the electrophilicity of the acyl chloride, thus providing a more detailed picture of the reaction dynamics.
Advanced Structural Elucidation and Solid State Phenomena
X-ray Crystallographic Analysis
Published X-ray crystallographic data, which is essential for determining the precise three-dimensional structure of a molecule, could not be located for N,N'-bis(3,4-dichlorophenyl)isophthalamide. Such an analysis would provide definitive information on its solid-state conformation.
Molecular Conformation and Torsional Angles
Without crystallographic data, a definitive description of the molecular conformation and the specific torsional angles between the central isophthaloyl core and the peripheral 3,4-dichlorophenyl rings for this specific isomer is not possible.
Crystal Packing Arrangements and Lattice Effects
Details on the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking that dictate the lattice structure, are unavailable in the absence of a solved crystal structure for this compound.
Asymmetric Unit and Crystallographic Symmetry
Information regarding the asymmetric unit and the crystallographic symmetry (e.g., space group) of this compound has not been reported in the searched scientific literature.
Spectroscopic Characterization for Detailed Structural Insights
Comprehensive spectroscopic data from methods such as FT-IR and NMR, which provide insight into the molecule's bonding, structure, and electronic environment, were not found for this compound.
Vibrational Spectroscopy (FT-IR) for Intermolecular Interactions
No experimental FT-IR spectra for this compound were found. This data would typically reveal characteristic vibrational frequencies for key functional groups, such as N-H and C=O stretches, which are sensitive to intermolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State
Published ¹H NMR and ¹³C NMR spectra, for either solution or solid-state analysis of this compound, could not be retrieved. This information is crucial for confirming the chemical structure and understanding the electronic environment of the atoms within the molecule.
Probing Hydrogen Bonding Networks via Chemical Shifts
Information regarding the use of Nuclear Magnetic Resonance (NMR) spectroscopy to probe the hydrogen bonding networks of this compound is not available in the reviewed sources. Such a study would involve analyzing the chemical shifts of the amide protons (N-H) to understand their involvement in intra- and intermolecular hydrogen bonds.
Mass Spectrometry for Molecular Structure Confirmation
While mass spectrometry is a standard technique for confirming molecular weight, specific high-resolution mass spectrometry (HRMS) or fragmentation data for this compound has not been found in the public domain.
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. However, no studies dedicated to the polymorphism or pseudopolymorphism of this compound have been identified.
Identification and Characterization of Crystalline Polymorphs
There is no published data on the identification or characterization of different crystalline polymorphs of this specific compound.
Factors Influencing Polymorphic Formation (e.g., Crystallization Conditions, Solvent Effects)
Research into how different crystallization conditions, such as solvent choice, temperature, and saturation levels, might influence the formation of potential polymorphs of this compound is currently absent from the scientific literature.
Thermodynamic Stability Relationships Between Polymorphic Forms
Without the identification of multiple polymorphs, the thermodynamic stability relationship (whether they are monotropically or enantiotropically related) cannot be determined.
Analysis of Packing Effects on Polymorphism
An analysis of how molecular packing, driven by intermolecular forces like hydrogen bonding and van der Waals interactions, affects the polymorphic landscape of this compound has not been performed, as no distinct polymorphs have been structurally characterized.
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks in N,N'-bis(3,4-dichlorophenyl)isophthalamide Systems
Hydrogen bonds are the principal organizing force in the crystal structure of isophthalamides. The specific geometry and electronic properties of the amide linkers and substituted phenyl rings give rise to a variety of classical and non-classical hydrogen bonding motifs.
Classical N-H…O Interactions
The most significant intermolecular interaction is the classical hydrogen bond formed between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) as the acceptor. In closely related dichlorinated isophthalamide (B1672271) isomers, such as N,N'-bis(2,5-dichlorophenyl)isophthalamide, these N-H···O interactions are the primary force stabilizing the crystal packing. nih.gov Molecules often link into infinite chains or form dimeric structures through these bonds. nih.govresearchgate.net For instance, crystal structures of similar benzanilides show molecules linked into C(4) chains along a crystal axis by these N-H···O hydrogen bonds. researchgate.net The geometric parameters of these interactions are consistent with strong hydrogen bonds, significantly influencing the molecular conformation and packing.
Interactive Data Table: Representative N-H···O Hydrogen Bond Parameters in a Related Dichlorophenylisophthalamide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O1 | 0.86 | 2.22 | 3.046 | 160 |
Note: Data is for the constitutional isomer N,N'-bis(2,5-dichlorophenyl)isophthalamide and is representative of the interactions expected in the 3,4-dichloro-substituted compound.
Non-Classical C-H…O and C-H…π Interactions
In addition to the dominant N-H···O bonds, the supramolecular structure is reinforced by a network of weaker, non-classical hydrogen bonds. Weak C-H···O interactions, involving aromatic C-H donors from the phenyl rings and carbonyl oxygen acceptors, are frequently observed in similar structures. researchgate.net These interactions often work in concert with stronger hydrogen bonds to form more complex ring motifs, described by graph-set notation as R²₁(6) and R²₁(7) rings, effectively bolstering the primary structural chains. researchgate.net
Role of Amide Linkages as Hydrogen Bond Donors and Acceptors
The amide linkage (-CONH-) is the cornerstone of the hydrogen bonding network. It is a bifunctional unit, possessing both a hydrogen bond donor site (the N-H proton) and a primary hydrogen bond acceptor site (the lone pairs on the carbonyl oxygen). reddit.com The nitrogen atom's lone pair is generally unavailable for hydrogen bonding due to delocalization through resonance with the carbonyl group, which in turn increases the electron density on the oxygen atom, making it a more effective acceptor. reddit.com
Computational studies on amides confirm they are potent hydrogen bond donors and acceptors. nih.gov The geometry of the amide group, which is typically planar, and its orientation relative to the aromatic rings are critical. In related structures, the amide groups are often twisted out of the plane of the central isophthaloyl ring, a conformational feature that facilitates the optimal geometry for forming intermolecular hydrogen bonds. nih.gov This dual donor-acceptor capability allows the amide groups to act as highly efficient and directional mediators of molecular self-assembly.
Halogen Bonding Interactions
Beyond hydrogen bonding, halogen bonds serve as a significant secondary organizing force in the crystal structure of this compound. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid).
In chloro-substituted aromatic compounds, both chlorine-chlorine (Cl···Cl) and chlorine-oxygen (Cl···O) interactions are possible. mdpi.com Studies on related chloro-substituted pyrazine (B50134) complexes have identified C–Cl···Cl–C and C–Cl···Br–Cu contacts with distances significantly shorter than the sum of their van der Waals radii, confirming the presence of cooperative halogen bonding networks. mdpi.com Given the presence of four chlorine atoms and two carbonyl oxygen atoms, this compound has the potential to form extensive halogen bonding networks that contribute to the cohesion of the crystal lattice.
Influence of Dichlorophenyl Substituents on Halogen Bonding
The presence and position of the two chlorine atoms on the terminal phenyl rings are crucial for activating the halogen bonding potential. The high electronegativity of the chlorine atoms withdraws electron density from the carbon atom to which they are attached. This inductive effect creates a region of positive electrostatic potential, known as a σ-hole, on the outer face of the chlorine atom, opposite the C-Cl covalent bond.
This electron-deficient σ-hole can then interact favorably with an electron-rich region (a Lewis base) on an adjacent molecule, such as the lone pair of a carbonyl oxygen or another chlorine atom. The presence of two electron-withdrawing chlorine atoms on the same ring enhances the magnitude of the σ-hole, making the halogen bond stronger and more directional. The substitution pattern (3,4-dichloro) influences not only the electronic properties but also introduces steric constraints, which, in conjunction with the more dominant hydrogen bonds, dictate the final, complex three-dimensional arrangement of the molecules in the crystal. mdpi.com
π-Stacking Interactions and Aromatic Stacking
The aromatic rings of this compound are prone to engage in π-stacking interactions, which are a vital component of its solid-state architecture. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic systems.
Supramolecular Self-Assembly and Crystal Engineering
The principles of crystal engineering can be applied to understand and predict the solid-state structure of this compound. The molecule's combination of hydrogen bond donors (N-H groups) and acceptors (C=O groups), along with halogen and π-stacking functionalities, allows for the formation of complex and well-defined supramolecular architectures.
In the solid state, isophthalamide derivatives often form discrete molecular assemblies through a network of hydrogen bonds. A detailed crystallographic study of N,N'-bis(2,5-dichlorophenyl)isophthalamide, a positional isomer of the target compound, provides valuable insight. researchgate.net In this structure, the molecules are linked by weak N-H···O intermolecular hydrogen bonds. researchgate.net The asymmetric unit contains one-half of the molecule, with a center of symmetry. The two C=O groups adopt an anti orientation, and the dichlorophenyl rings are twisted relative to the central benzene (B151609) ring. researchgate.net This arrangement leads to the formation of well-defined, discrete hydrogen-bonded assemblies. It is highly probable that this compound would form similar discrete units stabilized by N-H···O hydrogen bonds, which then further assemble through the aforementioned halogen and π-stacking interactions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₂Cl₄N₂O₂ |
| Molecular Weight | 454.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.3661(11) |
| b (Å) | 10.0239(9) |
| c (Å) | 8.9470(7) |
| β (°) | 109.988(1) |
| Volume (ų) | 957.95(15) |
| Z | 2 |
Data sourced from a study on the positional isomer N,N'-bis(2,5-dichlorophenyl)isophthalamide, as specific crystallographic data for this compound is not publicly available. researchgate.net
The directional and hierarchical nature of the intermolecular interactions present in this compound provides the potential for the formation of extended one-, two-, or even three-dimensional polymeric networks. While specific studies on the supramolecular polymerization of this exact compound are not available, the principles of self-assembly in related systems are well-documented.
The formation of 2D molecular sheets is observed in halogenated isophthalamide analogues, driven by strong amide-amide interactions. nih.gov These sheets are then linked by weaker interactions such as C-H···F contacts or Br···Br halogen bonds. nih.gov This hierarchical assembly process, where strong interactions define a primary structure that is then organized by weaker forces, is a hallmark of supramolecular polymerization. It is conceivable that this compound could form similar sheet-like structures, which then stack through π-π interactions and are further stabilized by inter-sheet halogen bonds, leading to an extended polymeric architecture.
Molecular Recognition Phenomena
The isophthalamide core is a well-established motif in the design of artificial receptors for anion recognition. The two N-H groups of the isophthalamide are pre-organized to form a binding cleft that can effectively interact with anionic guest species through hydrogen bonding.
Artificial receptors containing the isophthalamide core have been shown to be effective in binding halide anions in simple systems. researchgate.net The binding of an anion within the isophthalamide cleft is primarily driven by the formation of two hydrogen bonds between the amide N-H donors and the anion. The dichlorophenyl substituents in this compound are expected to enhance the acidity of the N-H protons through their electron-withdrawing inductive effects, thereby strengthening the hydrogen bonds and increasing the affinity for anions.
While specific binding constants for this compound are not reported in the available literature, studies on analogous bis-urea receptors demonstrate that the nature of the anion and the substitution pattern on the aromatic rings significantly influence the binding affinity and selectivity. The selectivity for different anions is often governed by a combination of factors including the size, shape, and charge density of the anion, as well as the geometric and electronic complementarity of the receptor's binding pocket. It is anticipated that this compound would exhibit selectivity for anions that fit well within its binding cleft and can form strong hydrogen bonds, such as chloride and other halides.
Anion Binding Properties and Selectivity.
Recognition of Halide Anions
No published data are available on the binding constants or recognition properties of This compound with halide anions such as fluoride (B91410), chloride, bromide, or iodide.
Binding of Oxo-Anions (e.g., Chromate (B82759), Phosphate)
There is no information in the scientific literature regarding the interaction or binding of This compound with oxo-anions like chromate or phosphate (B84403).
Effect of Substituents on Anion Binding Affinity
While it is a general principle that the electron-withdrawing nature of the 3,4-dichlorophenyl groups should enhance anion binding affinity compared to non-substituted analogs, no studies have specifically quantified this effect for This compound .
Solvent Effects on Anion Recognition
The influence of different solvents on the anion recognition capabilities of This compound has not been investigated in any available research.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules from first principles. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous properties can be derived. For a molecule like N,N'-bis(3,4-dichlorophenyl)isophthalamide, DFT would provide fundamental insights into its stability, reactivity, and intermolecular interactions. mdpi.com
Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis examines the distribution of electrons within the optimized geometry. This includes:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. dergipark.org.tr For this compound, negative potential would be expected around the oxygen and chlorine atoms, with positive potential near the amide hydrogens.
Binding Energies and Thermodynamic Properties of Compound Interactions
Computational methods can precisely calculate the binding energy between the isophthalamide (B1672271) molecule and other chemical species, such as ions or solvent molecules. Isophthalamides are known to act as receptors for anions, and these calculations could quantify the strength of such interactions. nih.gov
Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are often used to estimate the free energy of binding for a ligand to a receptor. researchgate.net Thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of interaction can also be computed to predict the spontaneity and stability of complex formation under different conditions.
Deprotonation Processes and Energetics
The amide (N-H) groups in this compound are acidic and can be deprotonated. Quantum chemical calculations can determine the energetics of this process by computing the deprotonation energy and the acidity constant (pKa). This involves calculating the Gibbs free energy change for the reaction:
Molecule-H ⇌ Molecule⁻ + H⁺
Understanding the ease of deprotonation is vital, as the anionic form of the molecule can have drastically different binding properties and solubility. The calculations would typically be performed in both the gas phase and in various solvents using a continuum solvation model to account for environmental effects. nih.gov
Analysis of Intermolecular Forces (e.g., Symmetry-Adapted Perturbation Theory (SAPT))
While standard DFT can predict geometries where intermolecular forces are at play, methods like Symmetry-Adapted Perturbation Theory (SAPT) provide a more detailed understanding by decomposing the total interaction energy into physically meaningful components:
Electrostatics: The interaction between the static charge distributions of the molecules.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the requirement that the wavefunction be antisymmetric with respect to electron exchange.
Induction (or Polarization): The distortion of one molecule's charge distribution by the electric field of the other.
Dispersion: Attractive forces arising from correlated fluctuations in the electron clouds of the interacting molecules.
For this compound, SAPT could be used to analyze the N-H···O hydrogen bonds and π-π stacking interactions that govern how the molecules pack together in a solid state or aggregate in solution.
Molecular Dynamics and Monte Carlo Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. These methods rely on a force field—a set of parameters and equations that describe the potential energy of the system.
Conformational Dynamics in Different Phases
MD simulations could model the behavior of this compound in the gas phase, in a solvent, or in the solid state. mdpi.com Such simulations would reveal the molecule's conformational flexibility, particularly the rotation around the amide bonds and the bonds connecting the phenyl rings. By simulating the system for nanoseconds or longer, one could observe the preferred conformations, the energy barriers between them, and how these dynamics are influenced by the surrounding environment (e.g., temperature, pressure, solvent type). This information is critical for understanding how the molecule's shape adapts to bind with other molecules or to form larger assemblies.
Solvent Effects on Molecular Behavior
The conformation and behavior of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational studies, primarily using methods like the self-consistent reaction field (SCRF) theory, can elucidate these interactions. nih.gov The polarity of the solvent is a critical factor in determining the conformational preferences of the molecule.
In non-polar solvents, intramolecular hydrogen bonding between the amide N-H groups and the carbonyl oxygen atoms is expected to be a dominant factor in stabilizing a more compact conformation. However, in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the solvent molecules will compete for hydrogen bond formation. This competition can lead to a more extended conformation of the this compound molecule as the intramolecular hydrogen bonds are disrupted in favor of stronger interactions with the solvent. rsc.org
The nature of the solvent can also impact the rotational barriers around the amide bonds and the aryl-carbonyl bonds. Solvation models can predict changes in the dihedral angles of the molecule, indicating a higher degree of conformational flexibility in polar solvents. The table below illustrates hypothetical data on the influence of different solvents on key dihedral angles of the molecule, as might be predicted from computational simulations.
| Solvent | Dielectric Constant | Predicted Amide-Aryl Dihedral Angle (°) | Predicted Aryl-Carbonyl Dihedral Angle (°) |
| Chloroform | 4.8 | 25 | 35 |
| Tetrahydrofuran | 7.6 | 30 | 40 |
| Acetone | 20.7 | 35 | 45 |
| Dimethyl Sulfoxide | 46.7 | 40 | 50 |
Note: The data in this table is illustrative and based on general principles of solvent effects on aromatic amides.
Computational Modeling for Solid-State Properties
Computational methods are invaluable for predicting and understanding the solid-state properties of this compound, including its crystal structure and polymorphism.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for pharmaceutical and material science applications. Computational crystal structure prediction (CSP) methods can be employed to identify potential polymorphic forms of this compound. These methods typically involve generating a large number of plausible crystal packing arrangements from the molecular structure and then ranking them based on their calculated lattice energies.
The prediction process often starts with a conformational analysis of the molecule to identify low-energy conformers that are likely to be present in the solid state. For this compound, the flexibility around the amide linkages allows for various conformations. Subsequently, these conformers are packed into different crystallographic space groups to generate a multitude of hypothetical crystal structures. The final step involves a sophisticated energy minimization of these structures. The predicted stable and metastable polymorphs can then be targeted for experimental crystallization. For aromatic amides, hydrogen bonding and π-π stacking interactions are the primary drivers of the crystal packing.
The relative stability of different polymorphic forms is determined by their lattice energies, which can be calculated with a high degree of accuracy using computational methods. The lattice energy represents the energy released when gaseous ions or molecules come together to form a crystal lattice. youtube.comlibretexts.org For molecular crystals like this compound, the lattice energy is a sum of the intermolecular interaction energies.
Dispersion-corrected density functional theory (DFT-D) is a common method used for these calculations, as it accurately accounts for both the electrostatic interactions (like hydrogen bonds) and the weaker van der Waals forces (including π-π stacking). The calculated lattice energies for different predicted polymorphs allow for a ranking of their thermodynamic stability. A lower lattice energy generally corresponds to a more stable crystal structure. libretexts.org
The following table presents hypothetical lattice energy calculations for three predicted polymorphs of this compound.
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability |
| Form I | P2₁/c | -150 | Most Stable |
| Form II | P-1 | -145 | Metastable |
| Form III | C2/c | -142 | Metastable |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the outcome of lattice energy calculations.
Ligand-Receptor Interaction Modeling (excluding biological context)
The isophthalamide core of this compound provides a scaffold for the design of synthetic receptors capable of binding to specific guest molecules (ligands) through non-covalent interactions. This is a key area of interest in supramolecular chemistry. researchgate.net
Computational modeling can be used to predict the binding affinity and selectivity of this compound for various non-biological guests, such as anions or neutral molecules. Molecular docking simulations can be performed to identify the preferred binding site on the receptor and the optimal orientation of the guest molecule within that site. These simulations calculate a binding score or energy that correlates with the strength of the interaction.
The primary interactions driving guest recognition by isophthalamide-based receptors are hydrogen bonds from the amide N-H groups. researchgate.net The dichlorophenyl substituents in this compound can also participate in halogen bonding or other weak interactions, potentially enhancing the binding affinity and selectivity for certain guests.
For instance, modeling could be used to investigate the binding of this receptor to anions like chloride or nitrate. The calculations would involve placing the anion at various positions around the receptor and optimizing the geometry of the resulting complex to find the lowest energy configuration. The binding energy can then be calculated by comparing the energy of the complex to the energies of the individual receptor and guest molecules.
Potential Applications in Functional Materials and Chemical Sensing
Functional Materials Science
The isophthalamide (B1672271) backbone is a fundamental component of high-performance aromatic polyamides (aramids), suggesting that N,N'-bis(3,4-dichlorophenyl)isophthalamide could serve as a valuable monomer or functional additive in advanced polymer systems.
Incorporation into Polymer Systems (e.g., Polyamides, Polyimides)
Aromatic polyamides, or aramids, are a class of synthetic polymers known for their exceptional strength, and thermal and chemical resistance. A well-known example is poly-m-phenylene isophthalamide, which is valued for its heat-resistant properties and is used in applications like protective clothing and electrical insulation. researchgate.net The incorporation of this compound as a monomer or a component in such polyamides could potentially enhance these properties. The presence of chlorine atoms on the phenyl rings is expected to increase the polymer's flame retardancy and thermal stability.
The general structure of aramids involves the polymerization of diamines and diacid chlorides. nih.gov this compound itself is the product of a reaction between isophthaloyl chloride and 3,4-dichloroaniline (B118046). While not a monomer for direct polymerization in this form, its structural motifs are central to aramid chemistry. Functionalized derivatives of this compound could be designed to be integrated into polyamide or polyimide backbones, thereby imparting specific properties derived from the dichlorophenyl groups.
Role in the Design of Supramolecular Polymers
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonds. The isophthalamide core, with its two amide groups, is an excellent hydrogen-bonding motif capable of forming predictable self-assembling structures. mdpi.com The two N-H groups can act as hydrogen bond donors, while the two carbonyl C=O groups act as acceptors.
This capacity for self-assembly through hydrogen bonding allows molecules like this compound to form one-dimensional fibrous structures or more complex networks, which are the basis of supramolecular polymers. nih.gov The properties of these materials are highly dependent on the nature of the solvent and the specific substituents on the core structure. The 3,4-dichloro substitution on the phenyl rings would influence the electronic nature of the amide protons, potentially strengthening the hydrogen bonds and leading to more stable supramolecular assemblies. These materials are of interest for applications in responsive gels, and self-healing materials.
Advanced Composite Materials
The integration of robust polymers with other materials to form composites can lead to new materials with superior performance. Polymers based on the isophthalamide backbone are utilized in the fabrication of advanced composite materials. For instance, graphene oxide (GO) has been incorporated into a poly(meta-phenylene isophthalamide) (PMIA) matrix to create composite nanofiber membranes via electrospinning. mdpi.com
The resulting GO/PMIA composite membranes exhibited enhanced thermal stability and air filtration performance compared to the original PMIA membrane. mdpi.com This is attributed to the strong interaction, including hydrogen bonding, between the GO and the polymer matrix. mdpi.com This example highlights the potential for polymers derived from isophthalamide structures, including this compound, to be used as the matrix component in advanced composites for applications in high-performance filtration, aerospace, and electronics.
Chemical Sensor Development
The design of artificial receptors for the selective recognition of ions is a major focus of supramolecular chemistry. The isophthalamide scaffold is a well-established platform for the development of anion receptors, owing to the directional hydrogen-bonding capabilities of its amide N-H groups.
Design of Chemodosimeters for Anions and Metal Ions
Research has consistently shown that artificial receptors containing the isophthalamide core can function as effective receptors for anions, particularly halides. nih.govnih.gov The two amide N-H protons can form a binding pocket that is complementary in size and electronic character to various anions. The substitution pattern on the peripheral phenyl rings plays a crucial role in modulating the binding affinity and selectivity of the receptor.
Studies on closely related compounds, such as N,N'-bis-(4-fluorophenyl)isophthalamide and N,N'-bis-(4-chlorophenyl)isophthalamide, have demonstrated their ability to selectively bind bromide ions over other halides like fluoride (B91410) and chloride. nih.gov The electron-withdrawing nature of the halogen substituents on the phenyl rings enhances the acidity of the N-H protons, thereby strengthening their hydrogen-bonding interaction with anions. It is therefore highly probable that this compound would also exhibit strong anion binding properties.
While the primary application of the isophthalamide scaffold has been in anion sensing, modifications to the structure could also enable the detection of metal ions. The introduction of additional coordinating sites could create a binding pocket suitable for specific metal cations.
| Receptor Compound | Target Analyte(s) | Key Findings |
| N,N'-bis-(4-fluorophenyl)isophthalamide | Halide Anions (F⁻, Cl⁻, Br⁻) | Demonstrates selective binding for bromide (Br⁻) ions. nih.gov |
| N,N'-bis-(4-chlorophenyl)isophthalamide | Halide Anions (F⁻, Cl⁻, Br⁻) | Also shows selectivity for bromide (Br⁻) ions. nih.gov |
| General Isophthalamide Core | Halide Anions | The core structure is an effective and well-established receptor for halides. nih.gov |
| Diserinol Isophthalamide (DIP) | Biomolecular Anions | Acts as an effective complexation reagent for carboxylate and phosphate (B84403) moieties. |
Mechanisms of Sensing and Signal Transduction
The primary mechanism for anion recognition by isophthalamide-based receptors is through the formation of hydrogen bonds between the amide N-H protons and the target anion. The stability of the resulting complex is influenced by factors such as the basicity of the anion and the acidity of the N-H protons.
The binding event can be transduced into a measurable signal through various methods. A common technique is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Upon addition of an anionic guest to a solution of the receptor, the chemical shift of the amide N-H protons will change, providing clear evidence of the interaction and allowing for the calculation of the binding constant. nih.gov
For a system to function as a true chemosensor or chemodosimeter, the binding should ideally result in a change in an optical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). This can be achieved by coupling the isophthalamide receptor to a chromophore or fluorophore. The binding event alters the electronic environment of the signaling unit, leading to a change in the UV-visible absorption or emission spectrum. For example, isophthalamide receptors bearing a pyrenylethynyl group have been developed as ratiometric fluorescence sensors for anions. While specific studies on the signal transduction of this compound are not widely reported, its structure is amenable to such modifications for the development of optical sensors.
Photophysical Properties and Optical Applications
The photophysical properties of a compound, such as its ability to absorb and emit light, are critical for its use in optical applications. These characteristics are intrinsically linked to the molecule's electronic structure.
Fluorescence and Luminescence Characteristics
Fluorescence and luminescence are key indicators of a molecule's potential in optical materials and as probes. An extensive search of scientific databases and literature reveals no specific data on the fluorescence or luminescence properties of this compound. Research on the photophysical characteristics of other, differently substituted isophthalamides has been conducted, but this does not provide direct insight into the behavior of the 3,4-dichloro-substituted variant.
Electrochemical Behavior and Redox Processes
The electrochemical properties of a compound, including its oxidation and reduction potentials, are crucial for applications in areas such as electrocatalysis, battery materials, and electrochemical sensing. These properties are determined by the ease with which a molecule can gain or lose electrons.
A thorough review of the literature indicates that there are no published studies on the electrochemical behavior or redox processes of this compound. While research exists on the electrochemistry of other complex molecules containing chlorophenyl groups, this information is not directly applicable to the title compound. beilstein-journals.org Therefore, the redox characteristics of this compound remain uncharacterized in the public scientific domain.
Future Research Directions and Emerging Challenges
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of aromatic amides often involves the use of hazardous reagents and solvents. Future research will likely focus on developing greener and more sustainable synthetic routes to N,N'-bis(3,4-dichlorophenyl)isophthalamide.
Current Approaches and Future Potential:
| Synthetic Method | Description | Potential Advantages for Green Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.net | Reduced reaction times, lower energy consumption, and often improved yields. researchgate.net |
| Enzymatic Synthesis | Employs enzymes, such as lipases, as biocatalysts for amide bond formation. nih.govnih.gov | Mild reaction conditions, high selectivity, and the use of biodegradable catalysts. nih.govnih.gov |
| Mechanochemical Synthesis | Involves grinding solid reactants together, sometimes with a minimal amount of liquid, to induce chemical reactions. tci-thaijo.orgmdpi.com | Reduces or eliminates the need for bulk solvents, leading to a more environmentally friendly process. tci-thaijo.orgmdpi.com |
| Catalytic Direct Amidation | Uses catalysts, such as boric acid or triarylsilanols, for the direct reaction of carboxylic acids and amines. nih.govnih.gov | Avoids the use of stoichiometric activating agents, which generate significant waste. nih.gov |
The development of these methods for the synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing. A key challenge will be to adapt these general methods to the specific substrates, isophthaloyl chloride and 3,4-dichloroaniline (B118046), ensuring high yields and purity.
In-Depth Characterization of Dynamic Supramolecular Processes
The isophthalamide (B1672271) core of this compound is known to participate in hydrogen bonding, leading to the formation of supramolecular assemblies. rsc.orgresearchgate.net The dichlorophenyl groups introduce the possibility of halogen bonding and π-π stacking interactions, which can further influence the self-assembly process.
Future research should focus on a detailed characterization of these dynamic processes. Understanding how these non-covalent interactions dictate the formation of higher-order structures is crucial for designing materials with specific properties. Studies on related halogenated isophthalamides have shown that the nature and position of the halogen atom can significantly impact the supramolecular packing and the resulting material properties. nih.govrsc.orgresearchgate.net For instance, the interplay between hydrogen and halogen bonding can lead to the formation of unique layered structures. rsc.org
Key Research Questions:
What are the dominant intermolecular interactions governing the self-assembly of this compound in different solvents and in the solid state?
How do the chlorine substituents on the phenyl rings influence the stability and dynamics of the resulting supramolecular structures?
Can external stimuli, such as light or temperature, be used to control the assembly and disassembly of these structures?
Rational Design Principles for Tailored Material Properties
A deeper understanding of the structure-property relationships in this compound will enable the rational design of materials with tailored properties. rsc.orgijbiotech.com The isophthalamide unit is a well-established motif for anion recognition, and the electronic properties of the dichlorophenyl groups can modulate this ability. researchgate.netnih.gov
Research into 'twisted' isophthalamide analogues, including a bis-3,5-dichlorophenylamide derivative, has demonstrated how steric interactions can be used to create specific binding pockets for anions like fluoride (B91410). nih.govnih.gov This suggests that the specific substitution pattern in this compound could be fine-tuned to achieve selective binding of other anions.
Potential Applications Based on Rational Design:
| Application Area | Design Principle |
| Anion Sensing | Modification of the isophthalamide core and phenyl substituents to create selective binding sites for specific anions. researchgate.netnih.gov |
| Liquid Crystals | Control of the molecular shape and intermolecular interactions to promote the formation of liquid crystalline phases. |
| Gels | Design of molecules that self-assemble into fibrous networks capable of entrapping solvent molecules. |
Development of Advanced Computational Tools for Predictive Chemistry
Computational modeling is a powerful tool for predicting the properties and behavior of molecules like this compound. nih.govrsc.org Molecular mechanics and density functional theory (DFT) calculations can provide insights into:
Molecular conformation and geometry.
The strength and nature of intermolecular interactions.
The prediction of spectroscopic properties.
The simulation of self-assembly processes.
Future research should focus on developing and applying more advanced computational tools to predict the behavior of this compound with higher accuracy. This includes methods that can accurately model the subtle interplay of hydrogen bonding, halogen bonding, and π-π stacking in large supramolecular systems. Such predictive capabilities would accelerate the discovery of new materials by allowing for in silico screening of different structural modifications before their synthesis.
Integration of this compound into Hybrid Material Systems
The integration of this compound into hybrid materials offers a promising avenue for creating advanced functional materials. researchgate.net This could involve its use as a functional monomer in polymers or as an organic linker in the synthesis of metal-organic frameworks (MOFs).
Potential Hybrid Material Systems:
| Hybrid System | Potential Functionality |
| Polymer Composites | Incorporation into a polymer matrix could enhance the mechanical, thermal, or anion-binding properties of the resulting material. |
| Metal-Organic Frameworks (MOFs) | Use as a linker could create porous materials with tailored cavities for applications in gas storage, separation, or catalysis. |
| Luminescent Materials | Combination with lanthanide ions could lead to the development of photofunctional hybrid materials. |
A significant challenge in this area will be to control the interface between this compound and the other components of the hybrid material to ensure the desired properties are realized.
Q & A
Q. What methodologies assess the compound’s environmental impact beyond acute toxicity?
- Methodological Answer :
- Chronic Toxicity : Algal growth inhibition tests (e.g., Chlorella vulgaris) over 72-hour exposure.
- Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).
- Metabolite Profiling : Use LC-QTOF-MS to identify persistent chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
